molecular formula C29H48 B12321055 Stigmastan-3,5-diene

Stigmastan-3,5-diene

Cat. No.: B12321055
M. Wt: 396.7 g/mol
InChI Key: ICCTZARHLGPHMT-UHFFFAOYSA-N
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Description

Stigmastan-3,5-diene is a naturally occurring compound found in various plant sources, particularly in vegetable oils. It has the molecular formula C29H48 and a molecular weight of 396.6914 g/mol . This compound is a type of sterol, which are essential components of cell membranes in plants and animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmastan-3,5-diene can be synthesized through the extraction and purification of plant oils. One common method involves using ethanol as a solvent to extract the compound from plant residues such as cassava . The extraction process is followed by separation, crystallization, and purification steps to obtain a high-purity product.

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the refining of vegetable oils . The refining process involves deodorization, where high temperatures and nitrogen flow are used to remove volatile compounds, leading to the formation of this compound from precursors like β-sitosterol .

Chemical Reactions Analysis

Types of Reactions

Stigmastan-3,5-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.

    Reduction: Hydrogenation can convert the diene structure into a more saturated form.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Halogens like chlorine or bromine can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, halogenated derivatives, and more saturated sterol compounds.

Mechanism of Action

The mechanism of action of stigmastan-3,5-diene involves its interaction with cellular membranes and enzymes. As a sterol, it can integrate into cell membranes, affecting their fluidity and function. Additionally, its antioxidant properties may help neutralize free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Stigmastan-3,5-diene is similar to other sterols such as β-sitosterol and stigmasterol. its unique diene structure gives it distinct chemical properties and reactivity. Unlike β-sitosterol, which is more saturated, this compound has double bonds that make it more reactive in certain chemical reactions .

List of Similar Compounds

  • β-Sitosterol
  • Stigmasterol
  • Campesterol

These compounds share structural similarities but differ in their degree of saturation and specific functional groups.

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCTZARHLGPHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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